ETHYL 5-[(2H-1,3-BENZODIOXOL-5-YL)CARBAMOYL]-2-(4-FLUOROBENZAMIDO)-4-METHYLTHIOPHENE-3-CARBOXYLATE
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Overview
Description
ETHYL 5-[(2H-1,3-BENZODIOXOL-5-YL)CARBAMOYL]-2-(4-FLUOROBENZAMIDO)-4-METHYLTHIOPHENE-3-CARBOXYLATE is a complex organic compound that features a unique combination of functional groups, including a benzodioxole moiety, a fluorobenzamido group, and a thiophene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 5-[(2H-1,3-BENZODIOXOL-5-YL)CARBAMOYL]-2-(4-FLUOROBENZAMIDO)-4-METHYLTHIOPHENE-3-CARBOXYLATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzodioxole Moiety: The benzodioxole ring is synthesized through the bromination of 1,3-benzodioxole, followed by treatment with ethylene oxide and Grignard reagents.
Introduction of the Fluorobenzamido Group: The fluorobenzamido group is introduced via a Pd-catalyzed C-N cross-coupling reaction.
Construction of the Thiophene Ring: The thiophene ring is constructed through a series of cyclization reactions involving sulfur-containing reagents.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
ETHYL 5-[(2H-1,3-BENZODIOXOL-5-YL)CARBAMOYL]-2-(4-FLUOROBENZAMIDO)-4-METHYLTHIOPHENE-3-CARBOXYLATE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the benzodioxole and thiophene rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with Palladium (Pd) catalyst
Substitution: Sodium hydride (NaH), Lithium diisopropylamide (LDA)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
ETHYL 5-[(2H-1,3-BENZODIOXOL-5-YL)CARBAMOYL]-2-(4-FLUOROBENZAMIDO)-4-METHYLTHIOPHENE-3-CARBOXYLATE has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to induce apoptosis in cancer cells.
Biological Studies: The compound is used in studies to understand its interaction with various biological targets, including enzymes and receptors.
Industrial Applications: It may be used in the synthesis of other complex organic molecules and as a building block in material science.
Mechanism of Action
The mechanism of action of ETHYL 5-[(2H-1,3-BENZODIOXOL-5-YL)CARBAMOYL]-2-(4-FLUOROBENZAMIDO)-4-METHYLTHIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets. It is known to:
Inhibit Tubulin Polymerization: This leads to the disruption of microtubule dynamics, causing cell cycle arrest and apoptosis in cancer cells.
Induce Apoptosis: The compound activates apoptotic pathways, leading to programmed cell death in cancer cells.
Comparison with Similar Compounds
ETHYL 5-[(2H-1,3-BENZODIOXOL-5-YL)CARBAMOYL]-2-(4-FLUOROBENZAMIDO)-4-METHYLTHIOPHENE-3-CARBOXYLATE can be compared with other similar compounds, such as:
1-(2H-1,3-Benzodioxol-5-yl)ethan-1-ol: This compound shares the benzodioxole moiety but lacks the fluorobenzamido and thiophene groups.
1-benzo[1,3]dioxol-5-yl-3-N-fused heteroaryl indoles: These compounds also contain the benzodioxole ring and are studied for their anticancer properties.
The uniqueness of this compound lies in its combination of functional groups, which contribute to its distinct chemical properties and biological activities.
Properties
IUPAC Name |
ethyl 5-(1,3-benzodioxol-5-ylcarbamoyl)-2-[(4-fluorobenzoyl)amino]-4-methylthiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19FN2O6S/c1-3-30-23(29)18-12(2)19(21(28)25-15-8-9-16-17(10-15)32-11-31-16)33-22(18)26-20(27)13-4-6-14(24)7-5-13/h4-10H,3,11H2,1-2H3,(H,25,28)(H,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNPBNILCVASGAJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)NC2=CC3=C(C=C2)OCO3)NC(=O)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19FN2O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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